Tert-butyl 3-amino-2-cyclohexylpropanoate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-2-cyclohexylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(9-14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXKXHGXJGTHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-2-cyclohexylpropanoate typically involves the esterification of 3-amino-2-cyclohexylpropanoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-2-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Tert-butyl 3-amino-2-cyclohexylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2-cyclohexylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of tert-butyl 3-amino-2-cyclohexylpropanoate with structurally or functionally related compounds, including tert-butyl esters, amino acid derivatives, and tert-butyl alcohol.
Structural and Physicochemical Properties
Reactivity and Stability
- This compound: Limited reactivity data are available. The cyclohexyl group may slow hydrolysis due to steric effects .
- Compound 3p: Stability under storage conditions is inferred from its synthesis via flash chromatography. The presence of benzyloxycarbonyl (Cbz) and acetamido groups suggests sensitivity to hydrogenolysis or acidic cleavage .
- Tert-butyl alcohol : Highly reactive with strong acids (e.g., HCl, H₂SO₄), decomposing to produce flammable isobutylene gas. It also reacts violently with oxidizing agents (e.g., peroxides) and alkali metals .
Biological Activity
Tert-butyl 3-amino-2-cyclohexylpropanoate is an organic compound recognized for its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group, an amino group, and a cyclohexyl moiety attached to a propanoate backbone. Its molecular formula is C₁₂H₂₃NO₂, which contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of specific enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to modulation of biochemical pathways, which is crucial in therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : By binding to enzyme active sites, it prevents normal substrate interactions.
- Receptor Modulation : The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing receptor activity.
Biological Activity Overview
Research has explored the potential of this compound in various biological contexts:
- Enzyme Inhibition : Investigated for its role in inhibiting specific enzymes, potentially useful in drug development targeting metabolic pathways.
- Therapeutic Applications : Explored as a precursor for bioactive compounds and as a biochemical probe in medicinal chemistry.
- Neuropharmacology : Potential applications in treating neurological disorders due to its structural similarity to known neuroactive compounds.
Table 1: Summary of Biological Studies on this compound
| Study | Focus | Findings |
|---|---|---|
| BenchChem (2024) | Enzyme Inhibition | Demonstrated potential as an enzyme inhibitor affecting metabolic pathways. |
| PMC3474377 (1998) | Receptor Binding | Showed affinity for adenosine receptors, suggesting possible roles in neuromodulation. |
| RSC Publishing (1992) | Synthesis & Activity | Developed synthetic routes highlighting its utility as a building block for bioactive compounds. |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other amino acid derivatives. The following table compares it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride | C₁₂H₂₃ClN₂O₂ | Higher solubility due to hydrochloride form; similar biological activity. |
| Tert-butyl (2S)-2-amino-2-cyclohexylpropanoate | C₁₂H₂₃NO₂ | Different amino placement; varied reactivity profile. |
| Cyclohexylamine | C₆H₁₃N | Lacks ester functionality; simpler structure with distinct properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
